molecular formula C17H20N2O B4870027 1-Phenyl-3-(4-phenylbutyl)urea

1-Phenyl-3-(4-phenylbutyl)urea

Cat. No.: B4870027
M. Wt: 268.35 g/mol
InChI Key: YQKZUJHPZGIMLH-UHFFFAOYSA-N
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Description

1-Phenyl-3-(4-phenylbutyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group attached to the nitrogen atom of the urea moiety and a 4-phenylbutyl group attached to the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-3-(4-phenylbutyl)urea can be synthesized through several methods. One common approach involves the reaction of aniline with urea under reflux conditions. The reaction typically involves heating aniline hydrochloride with urea in water, leading to the formation of phenylurea and carbanilide as intermediates . Another method involves the nucleophilic addition of amines to isocyanates, which can be carried out in aqueous or organic solvents .

Industrial Production Methods

Industrial production of this compound often involves scalable and efficient methods. One such method includes the use of potassium isocyanate and amines in water without organic co-solvents, which provides a mild and environmentally friendly approach . This method is advantageous for large-scale production due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(4-phenylbutyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The phenyl and butyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include substituted urea derivatives, amines, and various functionalized aromatic compounds .

Scientific Research Applications

Comparison with Similar Compounds

1-Phenyl-3-(4-phenylbutyl)urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-phenyl-3-(4-phenylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c20-17(19-16-12-5-2-6-13-16)18-14-8-7-11-15-9-3-1-4-10-15/h1-6,9-10,12-13H,7-8,11,14H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKZUJHPZGIMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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